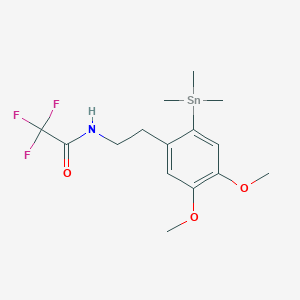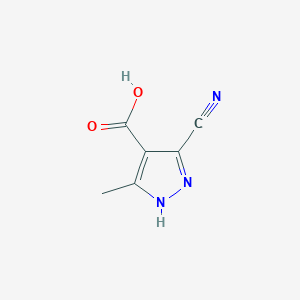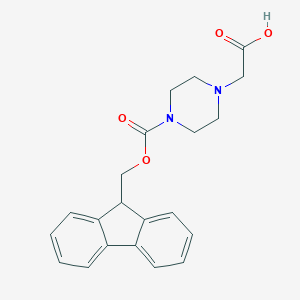![molecular formula C10H11N B069145 Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine CAS No. 172016-29-4](/img/structure/B69145.png)
Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine, commonly known as TDA-2, is a cyclic amine compound with a unique structure. It has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of TDA-2 is not well understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK and NF-kB pathways. It has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
TDA-2 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TDA-2 has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various applications. However, TDA-2 is relatively unstable and can degrade over time, which can limit its use in certain experiments. Additionally, TDA-2 has not been extensively studied in vivo, which can limit its potential applications in medicinal chemistry.
Direcciones Futuras
There are several future directions for the study of TDA-2. One area of interest is the development of TDA-2-based compounds with improved stability and bioavailability. Another area of interest is the study of TDA-2 in vivo, to better understand its potential applications in medicinal chemistry. Finally, the study of TDA-2 as a building block in organic synthesis is an area of interest, as it has the potential to improve the efficiency and sustainability of chemical synthesis.
In conclusion, TDA-2 is a unique cyclic amine compound that has been studied extensively for its potential applications in various fields. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications. TDA-2 has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. However, further studies are needed to fully understand the mechanism of action and potential applications of TDA-2.
Métodos De Síntesis
The synthesis of TDA-2 involves several steps, starting from the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopentadiene to form a bicyclic intermediate. This intermediate is then subjected to a series of reactions, including deprotection, cyclization, and reduction, to yield TDA-2. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
TDA-2 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. TDA-2 has also been studied for its potential use as a building block in organic synthesis, due to its unique structure and reactivity.
Propiedades
Número CAS |
172016-29-4 |
|---|---|
Nombre del producto |
Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine |
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
tricyclo[4.2.2.01,6]deca-2,4,9-trien-7-amine |
InChI |
InChI=1S/C10H11N/c11-8-7-9-3-1-2-4-10(8,9)6-5-9/h1-6,8H,7,11H2 |
Clave InChI |
HKGJUSQNFBLZQU-UHFFFAOYSA-N |
SMILES |
C1C(C23C1(C=CC=C2)C=C3)N |
SMILES canónico |
C1C(C23C1(C=CC=C2)C=C3)N |
Sinónimos |
Tricyclo[4.2.2.01,6]deca-2,4,9-trien-7-amine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



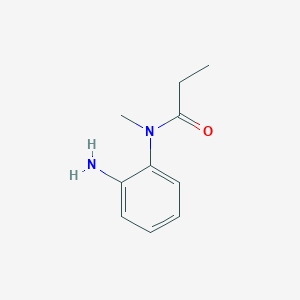
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
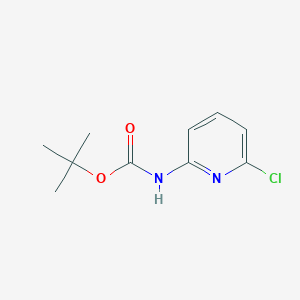
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)


